Cas no 1193389-02-4 (4-(methylamino)benzamide hydrochloride)

4-(Methylamino)benzamide hydrochloride is a hydrochloride salt derivative of 4-(methylamino)benzamide, commonly utilized as an intermediate in organic synthesis and pharmaceutical research. Its stable crystalline form and high purity make it suitable for precise chemical applications, including the development of active pharmaceutical ingredients (APIs) and fine chemical production. The compound’s well-defined structure and solubility in polar solvents enhance its reactivity in amidation and condensation reactions. Its hydrochloride form improves handling and storage stability, ensuring consistent performance in synthetic workflows. This reagent is particularly valued in medicinal chemistry for its role in constructing heterocyclic frameworks and modifying bioactive molecules.
4-(methylamino)benzamide hydrochloride structure
1193389-02-4 structure
Product Name:4-(methylamino)benzamide hydrochloride
CAS No:1193389-02-4
MF:C8H11ClN2O
MW:186.638740777969
CID:4576724
Update Time:2025-06-20

4-(methylamino)benzamide hydrochloride Chemical and Physical Properties

Names and Identifiers

    • 4-(methylamino)benzamide hydrochloride
    • Inchi: 1S/C8H10N2O.ClH/c1-10-7-4-2-6(3-5-7)8(9)11;/h2-5,10H,1H3,(H2,9,11);1H
    • InChI Key: ZGUPXKGUXGXVDO-UHFFFAOYSA-N
    • SMILES: C(C1C=CC(NC)=CC=1)(=O)N.Cl

4-(methylamino)benzamide hydrochloride Pricemore >>

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Additional information on 4-(methylamino)benzamide hydrochloride

Introduction to 4-(methylamino)benzamide hydrochloride (CAS No. 1193389-02-4)

4-(methylamino)benzamide hydrochloride, identified by its Chemical Abstracts Service (CAS) number 1193389-02-4, is a significant compound in the realm of pharmaceutical chemistry and medicinal research. This compound belongs to the class of benzamide derivatives, which have garnered considerable attention due to their diverse biological activities and potential therapeutic applications. The hydrochloride salt form enhances its solubility and bioavailability, making it a valuable candidate for further investigation in drug development.

The molecular structure of 4-(methylamino)benzamide hydrochloride consists of a benzene ring substituted with an amide group at the 4-position and a methylamino group at the same position. This unique arrangement contributes to its distinct chemical properties and reactivity, which are leveraged in various synthetic pathways and biological assays. The presence of the hydrochloride moiety further influences its pharmacokinetic profile, facilitating its absorption and distribution within biological systems.

In recent years, 4-(methylamino)benzamide hydrochloride has been the subject of extensive research due to its potential role in modulating cellular processes. Studies have indicated that this compound may exhibit inhibitory effects on certain enzymes and receptors, making it a promising candidate for treating inflammatory diseases, neurodegenerative disorders, and other metabolic conditions. The benzamide core structure is particularly noteworthy, as it is known to interact with various biological targets, including proteases and transcription factors.

One of the most compelling aspects of 4-(methylamino)benzamide hydrochloride is its versatility in chemical modifications. Researchers have explored derivatives of this compound to enhance its potency and selectivity. For instance, structural analogs with altered substitution patterns have been synthesized to optimize binding affinity to specific biological targets. These modifications have led to the discovery of novel pharmacophores that could serve as templates for future drug candidates.

The synthesis of 4-(methylamino)benzamide hydrochloride involves multi-step organic reactions, typically starting from commercially available precursors such as aniline derivatives. The process often includes functional group transformations like nitration, reduction, and condensation reactions to introduce the desired substituents. The final step involves converting the free base form into its hydrochloride salt through treatment with hydrochloric acid or another appropriate acid source. This salt formation not only improves the compound's stability but also enhances its suitability for formulation into pharmaceutical products.

Recent advancements in computational chemistry have further accelerated the study of 4-(methylamino)benzamide hydrochloride. Molecular modeling techniques allow researchers to predict the compound's interactions with biological targets with high precision. These simulations have been instrumental in identifying key binding pockets and optimizing lead structures for improved efficacy. Additionally, virtual screening methods have been employed to rapidly sift through large libraries of compounds, pinpointing those with the greatest potential for therapeutic intervention.

The pharmacological profile of 4-(methylamino)benzamide hydrochloride has been evaluated through in vitro and in vivo studies. Initial findings suggest that it may possess anti-inflammatory properties by modulating cytokine production and inhibiting inflammatory pathways. Furthermore, preclinical trials have hinted at its potential in mitigating neuroinflammatory responses, which could be beneficial in conditions such as Alzheimer's disease and Parkinson's disease. These preliminary results warrant further investigation into its mechanisms of action and clinical applications.

The safety profile of 4-(methylamino)benzamide hydrochloride is another critical area of focus. Toxicological studies have been conducted to assess its acute and chronic toxicity levels. Early results indicate that the compound exhibits moderate toxicity at high doses but remains relatively well-tolerated at therapeutic concentrations. However, comprehensive safety evaluations are necessary before it can be considered for human clinical trials. These assessments will include parameters such as carcinogenicity, mutagenicity, and reproductive toxicity to ensure its safety for therapeutic use.

The regulatory landscape for 4-(methylamino)benzamide hydrochloride is evolving alongside advancements in pharmaceutical research. Regulatory agencies require extensive data on a compound's efficacy, safety, and quality before approving it for medical use. Researchers are working diligently to gather this data through rigorous preclinical studies and clinical trials. Compliance with Good Manufacturing Practices (GMP) is also essential to ensure the consistency and purity of the compound throughout its production process.

The future prospects for 4-(methylamino)benzamide hydrochloride appear promising, with ongoing research exploring new therapeutic applications and optimization strategies. Collaborative efforts between academic institutions, biotechnology companies, and pharmaceutical industries are likely to drive innovation in this field. As our understanding of cellular mechanisms continues to expand, compounds like 4-(methylamino)benzamide hydrochloride may play a pivotal role in developing next-generation therapeutics.

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